molecular formula C16H19N5O5 B11474487 methyl {2-[N'-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate

methyl {2-[N'-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate

Cat. No.: B11474487
M. Wt: 361.35 g/mol
InChI Key: LPWIAQRUYXKDSG-UHFFFAOYSA-N
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Description

Methyl 2-{2-[N’-(3,5-dimethoxyphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate is a complex organic compound with a molecular formula of C16H19N5O5 . This compound is characterized by its unique structure, which includes a pyrimidine ring and a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Methyl 2-{2-[N’-(3,5-dimethoxyphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate involves multiple steps. One common synthetic route includes the reaction of 3,5-dimethoxyaniline with cyanamide to form the corresponding guanidine derivative. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the pyrimidine ring. The final step involves esterification with methanol to yield the desired compound .

Chemical Reactions Analysis

Methyl 2-{2-[N’-(3,5-dimethoxyphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{2-[N’-(3,5-dimethoxyphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and dimethoxyphenyl-containing molecules. Compared to these compounds, Methyl 2-{2-[N’-(3,5-dimethoxyphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C16H19N5O5

Molecular Weight

361.35 g/mol

IUPAC Name

methyl 2-[2-[(E)-[amino-(3,5-dimethoxyanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate

InChI

InChI=1S/C16H19N5O5/c1-24-11-4-9(5-12(8-11)25-2)18-15(17)21-16-19-10(6-13(22)20-16)7-14(23)26-3/h4-6,8H,7H2,1-3H3,(H4,17,18,19,20,21,22)

InChI Key

LPWIAQRUYXKDSG-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)N/C(=N/C2=NC(=CC(=O)N2)CC(=O)OC)/N)OC

Canonical SMILES

COC1=CC(=CC(=C1)NC(=NC2=NC(=CC(=O)N2)CC(=O)OC)N)OC

Origin of Product

United States

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